molecular formula C21H20BrN3O3S B2735072 (E)-3-(4-bromophenyl)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide CAS No. 717117-15-2

(E)-3-(4-bromophenyl)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Cat. No. B2735072
CAS RN: 717117-15-2
M. Wt: 474.37
InChI Key: KECVNWPNTBTTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-bromophenyl)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BRD0705 and has been studied for its potential use in various fields, including medicinal chemistry and drug discovery. In

Scientific Research Applications

Synthesis and Biological Activity

  • Enaminone Derivatives : Enaminones and related compounds have been investigated for their potential anti-arrhythmic, anticonvulsant, and antimicrobial activities. For example, enaminones derived from piperidine showed significant anti-arrhythmic activity in studies, suggesting a potential route for the development of new cardiovascular drugs (Abdel‐Aziz et al., 2009). Additionally, anticonvulsant enaminones have been reported to depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels, indicating their potential for treating seizures (Kombian et al., 2005).

Medicinal Chemistry

  • Anticonvulsant and Antitumor Activity : Certain enaminone compounds have been identified for their anticonvulsant properties, potentially contributing to the design of new anticonvulsant agents. X-ray crystallographic studies of anticonvulsant enaminones have helped in understanding their biological activity and structure-activity relationships (Edafiogho et al., 2003). Furthermore, analogs of active metabolites of certain drugs have shown to inhibit the epidermal growth factor receptor (EGFR), offering a pathway for anticancer drug development (Ghosh et al., 1999).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3S/c22-18-9-7-16(8-10-18)13-17(15-23)21(26)24-19-5-4-6-20(14-19)29(27,28)25-11-2-1-3-12-25/h4-10,13-14H,1-3,11-12H2,(H,24,26)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECVNWPNTBTTHW-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(=CC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)/C(=C/C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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